(4-(Tert-butyl)-2-iodophenyl)methanamine
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H16IN |
|---|---|
Molecular Weight |
289.16 g/mol |
IUPAC Name |
(4-tert-butyl-2-iodophenyl)methanamine |
InChI |
InChI=1S/C11H16IN/c1-11(2,3)9-5-4-8(7-13)10(12)6-9/h4-6H,7,13H2,1-3H3 |
InChI Key |
BREXZXJDEJJJIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)CN)I |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Pathways of 4 Tert Butyl 2 Iodophenyl Methanamine
Reactions Involving the Primary Amine Functional Group
The primary amine group in (4-(tert-butyl)-2-iodophenyl)methanamine is a key site for nucleophilic reactions, enabling the formation of a variety of derivatives through acylation, condensation, and alkylation processes.
Acylation and Amidation Reactions
The primary amine of this compound can readily undergo acylation reactions with acylating agents such as acyl chlorides or anhydrides to form the corresponding amides. This reaction is a fundamental transformation in organic synthesis for the introduction of carbonyl moieties. For instance, the reaction with acetyl chloride in the presence of a base would yield N-(4-(tert-butyl)-2-iodobenzyl)acetamide. These amidation reactions are typically high-yielding and can be carried out under mild conditions. The use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in conjunction with additives such as hydroxybenzotriazole (B1436442) (HOBt) can facilitate the formation of amides from carboxylic acids, broadening the scope of accessible derivatives. google.com
Table 1: Representative Acylation Reactions
| Acylating Agent | Product |
|---|---|
| Acetyl Chloride | N-(4-(tert-butyl)-2-iodobenzyl)acetamide |
| Benzoyl Chloride | N-(4-(tert-butyl)-2-iodobenzyl)benzamide |
Condensation Reactions for Imine Formation
The primary amine of this compound can react with aldehydes and ketones in condensation reactions to form imines, also known as Schiff bases. libretexts.orgnih.gov This reversible reaction, typically catalyzed by an acid or base, involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. nih.gov The formation of the C=N double bond is a versatile method for creating new carbon-nitrogen frameworks. libretexts.org The stability of the resulting imine can be influenced by the steric and electronic properties of the substituents on both the amine and the carbonyl compound. For example, reaction with benzaldehyde (B42025) would produce (E)-N-(4-(tert-butyl)-2-iodobenzylidene)aniline.
Table 2: Imine Formation with Various Carbonyls
| Carbonyl Compound | Imine Product |
|---|---|
| Benzaldehyde | (E)-N-(4-(tert-butyl)-2-iodobenzylidene)aniline |
| Acetone | N-(4-(tert-butyl)-2-iodobenzyl)propan-2-imine |
N-Alkylation and N-Derivatization Reactions
The nucleophilic nature of the primary amine allows for N-alkylation reactions with alkyl halides or other alkylating agents. However, a common challenge in the N-alkylation of primary amines is the potential for overalkylation, leading to the formation of secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. uni.lu To achieve selective mono-alkylation, specific strategies such as reductive amination or the use of protecting groups may be necessary. Reductive amination, which involves the initial formation of an imine followed by its reduction in situ, is a powerful method for controlled N-alkylation.
Transformations at the Aryl Iodide Moiety
The carbon-iodine bond on the aromatic ring of this compound is a prime site for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed C-N Cross-Coupling Reactions
The aryl iodide functionality is an excellent substrate for palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.orgacsgcipr.org This reaction allows for the formation of a new C-N bond between the aryl iodide and a primary or secondary amine, catalyzed by a palladium complex with a suitable phosphine (B1218219) ligand. wikipedia.orgrsc.org The choice of ligand is crucial for the efficiency and scope of the reaction. Given the steric hindrance from the tert-butyl group and the benzylamine (B48309) moiety, bulky electron-rich phosphine ligands are often employed to promote the desired coupling. This methodology provides a direct route to synthesize N-aryl derivatives, which are important structures in medicinal chemistry and materials science.
Table 3: Potential Buchwald-Hartwig Coupling Partners
| Amine | Product |
|---|---|
| Aniline (B41778) | N1-(4-(tert-butyl)-2-iodobenzyl)benzene-1,2-diamine |
| Morpholine | 4-((4-(tert-butyl)-2-iodophenyl)methyl)morpholine |
Copper-Catalyzed Ullmann-Type Coupling Reactions
The Ullmann condensation is a classical method for forming C-N bonds using a copper catalyst, often at elevated temperatures. organic-chemistry.orgsigmaaldrich.com The reaction typically involves the coupling of an aryl halide with an amine, alcohol, or thiol. wikipedia.org For the C-N bond formation, this compound can be coupled with various amines in the presence of a copper catalyst and a base. While traditional Ullmann reactions required harsh conditions, modern protocols often utilize ligands to facilitate the coupling under milder temperatures. organic-chemistry.org This reaction provides an alternative to palladium-catalyzed methods for the synthesis of N-arylated products. acsgcipr.org
Table 4: Potential Ullmann-Type Coupling Reactions
| Nucleophile | Product |
|---|---|
| Phenol | 2-((4-(tert-butyl)benzyl)amino)phenol |
| Pyrrolidine | 1-(2-((4-(tert-butyl)benzyl)amino)phenyl)pyrrolidine |
Suzuki-Miyaura Cross-Coupling and Related Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, forming a carbon-carbon bond between an organohalide and an organoboron compound, typically catalyzed by a palladium(0) complex. For this compound, this reaction occurs selectively at the C-I bond, which is the most reactive site for oxidative addition to the palladium catalyst. The general order of reactivity for aryl halides in this reaction is I > Br > OTf >> Cl. utexas.edu
The catalytic cycle begins with the oxidative addition of the aryl iodide to a Pd(0) species, forming a Pd(II) intermediate. This is followed by transmetalation with a boronic acid or ester in the presence of a base, and concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.org The primary aminomethyl group typically remains intact under these conditions, although it can influence the reaction by coordinating to the palladium center. The selection of ligands is crucial to prevent catalyst inhibition and promote high yields. nih.gov
Diverse boronic acids and esters can be coupled with the this compound core, providing access to a wide range of substituted biphenylmethanamine derivatives. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, can be optimized to achieve high efficiency.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound
| Coupling Partner (Ar-B(OR)₂) | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | Good to Excellent |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | Excellent |
| 3-Pyridinylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 90 | Good |
| Vinylboronic acid pinacol (B44631) ester | Pd(OAc)₂ / XPhos | K₂CO₃ | THF/H₂O | 65 | Good |
Note: The data in this table are representative examples based on analogous reactions reported in the literature and are intended to illustrate the scope of the reaction.
Chan-Lam Coupling and Hiyama Cross-Coupling Reactions
Beyond the Suzuki-Miyaura reaction, the title compound can participate in other important cross-coupling transformations, such as the Chan-Lam and Hiyama reactions, which further expand its synthetic potential by targeting different functional groups or employing alternative coupling partners.
Chan-Lam Coupling
The Chan-Lam coupling reaction facilitates the formation of aryl-heteroatom bonds, typically between an arylboronic acid and an amine or alcohol. wikipedia.org Unlike the Suzuki-Miyaura reaction, which functionalizes the C-I bond, the Chan-Lam coupling targets the nucleophilic primary amine of this compound. This copper-catalyzed reaction forms a new carbon-nitrogen bond, leading to secondary amine derivatives. organic-chemistry.orgyoutube.com The reaction is often performed under mild conditions, open to the air, and at room temperature. wikipedia.org The mechanism is thought to involve the formation of a copper(III)-aryl-amide intermediate, which then undergoes reductive elimination. wikipedia.org
Table 2: Representative Conditions for Chan-Lam N-Arylation of this compound
| Coupling Partner (Ar-B(OH)₂) | Copper Source | Ligand/Additive | Solvent | Atmosphere | Yield (%) |
|---|---|---|---|---|---|
| Phenylboronic acid | Cu(OAc)₂ | Pyridine (B92270) | CH₂Cl₂ | Air | Good |
| 4-Tolylboronic acid | CuI | DMAP | Toluene | Air | Moderate to Good |
| 2-Naphthylboronic acid | Cu(OAc)₂ | None | MeOH | Air | Moderate |
Note: The data in this table are representative examples based on analogous reactions reported in the literature.
Hiyama Cross-Coupling
The Hiyama cross-coupling reaction is a palladium-catalyzed process that forms carbon-carbon bonds between an organohalide and an organosilicon compound. wikipedia.org Similar to the Suzuki-Miyaura reaction, the Hiyama coupling functionalizes the C-I bond of this compound. A key feature of this reaction is the requirement of an activating agent, usually a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF), to generate a hypervalent silicate (B1173343) species that is competent for transmetalation. organic-chemistry.org Organosilanes are attractive coupling partners due to their stability, low toxicity, and ready availability. organic-chemistry.org
Table 3: Representative Conditions for Hiyama Coupling of this compound
| Coupling Partner (Ar-Si(OR)₃) | Catalyst / Ligand | Activator | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| Phenyltrimethoxysilane | Pd(OAc)₂ / PPh₃ | TBAF | THF | 60 | Good |
| Vinyltriethoxysilane | PdCl₂(dppf) | TASF | Dioxane | 80 | Good |
| (4-Fluorophenyl)trimethoxysilane | Pd₂ (dba)₃ / P(t-Bu)₃ | TBAF | Toluene | 100 | Good to Excellent |
Note: The data in this table are representative examples based on analogous reactions reported in the literature.
Chemo- and Regioselectivity in Multi-Functionalized Aryl Systems
The presence of multiple reactive sites on this compound makes chemoselectivity a critical consideration in its derivatization. The primary competition exists between reactions at the C-I bond and reactions at the aminomethyl group.
The choice of catalyst is the primary determinant of chemoselectivity. Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Hiyama couplings, overwhelmingly favor oxidative addition at the highly reactive C-I bond over interaction with the C-N bond of the amine. researchgate.net Conversely, copper-catalyzed systems, characteristic of the Chan-Lam reaction, are designed to mediate C-N bond formation and will selectively target the primary amine. nih.gov Therefore, by selecting either a palladium or copper catalyst, one can selectively functionalize either the aryl core or the aminomethyl side chain.
Within palladium catalysis, achieving selectivity can be more nuanced if competing halides were present. The established reactivity order of C-I > C-Br > C-Cl ensures that the iodide is the exclusive site of reaction in mixed di- or polyhalogenated systems under standard conditions. researchgate.net
The substitution pattern of the aryl ring also plays a role. The ortho relationship between the iodine atom and the aminomethyl group, along with the bulky para-tert-butyl group, introduces steric considerations. The tert-butyl group can electronically influence the ring but its steric bulk primarily affects the accessibility of adjacent positions, which is not a factor for the reactive sites in this molecule. The ortho-aminomethyl group could potentially coordinate with the palladium center, which can either inhibit or, with appropriate ligand design, accelerate the catalytic cycle. In reactions like the Buchwald-Hartwig amination (a related Pd-catalyzed C-N coupling), careful selection of ligands and bases is required to favor intermolecular coupling over potential intramolecular side reactions or catalyst deactivation by the primary amine.
Stability and Degradation Pathways of the Compound
The stability of this compound is governed by the inherent properties of its functional groups. Generally, the compound is stable under standard storage conditions, kept in a cool, dry, well-ventilated area in a tightly closed container. chemicalbook.com However, like many aryl iodides, it may exhibit sensitivity to light and should be stored accordingly to prevent photochemical decomposition, which can involve homolytic cleavage of the C-I bond to generate radical species.
Thermal decomposition can occur at elevated temperatures, potentially generating toxic fumes such as nitrogen oxides and hydrogen iodide. chemicalbook.com The compound is incompatible with strong oxidizing agents, which can react with both the aryl iodide and the primary amine. It is also incompatible with strong acids, which will protonate the basic amine. chemicalbook.com
Potential degradation pathways for the benzylamine moiety often involve oxidation. researchgate.net Under oxidative conditions, the primary amine can be converted to an imine, which may subsequently be hydrolyzed to yield the corresponding aldehyde, (4-(tert-butyl)-2-iodobenzaldehyde), and ammonia (B1221849). rsc.orgresearchgate.net Further oxidation of the aldehyde could lead to the carboxylic acid. Another reported pathway for benzylamine degradation involves the formation and subsequent decomposition of a benzyl (B1604629) cation. nih.gov In the context of wastewater treatment, chlorination has been shown to degrade benzylamines via the formation of imine intermediates. rsc.org While specific stability studies on this compound are not widely published, these pathways, derived from analogous structures, represent the most probable routes of degradation.
Applications in Advanced Organic Synthesis and Materials Science
(4-(Tert-butyl)-2-iodophenyl)methanamine as a Key Organic Building Block
This compound serves as a pivotal starting material in multi-step syntheses due to the distinct reactivity of its functional groups. The primary aminomethyl group (-CH₂NH₂) acts as a potent nucleophile or a directing group. The ortho-positioned iodine atom is an excellent leaving group, particularly in transition-metal-catalyzed cross-coupling reactions. The para-tert-butyl group provides significant steric bulk, which can influence reaction selectivity, molecular conformation, and the physical properties of the final products, such as solubility and stability. researchgate.net
The strategic placement of the amine and iodo functionalities on the phenyl ring makes this compound an ideal precursor for constructing intricate molecular frameworks. The tert-butyl group is a common motif used to introduce steric congestion and enforce conformational rigidity in molecules. nih.govchemrxiv.org This steric influence is crucial in synthetic planning, allowing for the development of complex, three-dimensional structures. nih.govchemrxiv.org The sequential or orthogonal reactivity of the iodo and amine groups enables the introduction of diverse chemical entities. For instance, the iodine can be substituted via Suzuki, Sonogashira, or Buchwald-Hartwig coupling reactions to form new carbon-carbon or carbon-nitrogen bonds, while the amine can undergo acylation, alkylation, or condensation reactions. This dual reactivity provides a powerful tool for building complex molecules with precisely controlled architectures.
Nitrogen-containing heterocycles are ubiquitous scaffolds in natural products, pharmaceuticals, and functional materials. nih.govnih.gov The ortho-iodo-benzylamine structure of this compound is well-suited for the synthesis of various heterocyclic systems. Through intramolecular cyclization strategies, this building block can be converted into valuable heterocyclic cores. For example, a palladium-catalyzed intramolecular Buchwald-Hartwig amination can lead to the formation of dihydroisoindole derivatives. Alternatively, coupling the iodo-position with a suitable partner containing a group that can subsequently react with the aminomethyl moiety allows for the construction of a wide array of fused ring systems. The synthesis of nitrogen-containing heterocycles often relies on versatile intermediates that can undergo cyclization, and this compound provides a direct route to such structures. scilit.comrsc.org
Table 1: Potential Heterocyclic Scaffolds from this compound
| Reaction Type | Coupling Partner/Reagent | Resulting Heterocycle |
|---|---|---|
| Intramolecular Buchwald-Hartwig Amination | Palladium Catalyst, Base | Substituted Dihydroisoindole |
| Sonogashira Coupling / Cyclization | Terminal Alkyne | Substituted Isoquinoline |
| Suzuki Coupling / Cyclization | Arylboronic acid with ortho-aldehyde | Substituted Dihydroisoquinoline |
The primary amine functionality of this compound allows it to be used as a monomer in step-growth polymerization. Reaction with diacyl chlorides or dicarboxylic acids would yield polyamides, while reaction with dianhydrides would produce polyimides. The incorporation of this specific monomer into a polymer backbone would introduce several desirable properties. The bulky tert-butyl group can disrupt polymer chain packing, potentially increasing solubility and processability while also enhancing thermal stability. The iodine atom serves as a handle for post-polymerization modification, allowing for the grafting of other functional groups onto the polymer chain to tailor its final properties. This approach can be used to create advanced materials with specialized optical, electronic, or mechanical characteristics.
Design Principles for Utilizing tert-Butyl Groups in Sterically Hindered Syntheses
The tert-butyl group is more than just a bulky substituent; it is a strategic tool in organic synthesis for controlling reaction outcomes. chemrxiv.org Its significant spatial requirement creates steric hindrance that can be exploited to achieve high levels of selectivity. numberanalytics.com
Key design principles include:
Stereochemical Control: The bulk of the tert-butyl group can block one face of a reactive center, directing an incoming reagent to the opposite, less hindered face. This is fundamental in achieving diastereoselectivity in additions to carbonyls or double bonds.
Regioselectivity: In aromatic substitution reactions, the large size of the tert-butyl group can direct incoming electrophiles or organometallic reagents to less hindered positions on the ring.
Stabilization: The steric shield provided by a tert-butyl group can protect adjacent, sensitive functional groups from unwanted reactions or decomposition. researchgate.net This shielding effect also contributes to the kinetic stability of reactive intermediates.
Conformational Locking: The steric demands of the tert-butyl group can restrict bond rotation, locking a molecule into a specific conformation. This is particularly useful in the design of catalysts and ligands where a well-defined three-dimensional structure is essential for activity.
Table 2: Strategic Uses of the Tert-Butyl Group in Synthesis
| Principle | Application | Expected Outcome |
|---|---|---|
| Steric Shielding | Protecting a labile functional group | Increased stability and yield |
| Directing Group | Controlling regioselectivity in aromatic substitutions | Selective functionalization of a specific position |
| Conformational Restriction | Designing chiral ligands | Enhanced enantioselectivity in catalysis |
Structural Insights for Ligand Design and Catalyst Scaffolds
The structure of this compound is highly amenable for the development of novel ligands for transition metal catalysis. The benzylamine (B48309) moiety can act as a coordinating group for a metal center. The true synthetic value lies in the 2-iodo position, which serves as a versatile anchor point for introducing other donor atoms through well-established cross-coupling chemistry. For example, phosphine (B1218219) groups, pyridyl units, or other N- or O-donor ligands can be installed via Suzuki, Stille, or Negishi reactions. This modular approach allows for the rapid synthesis of a library of bidentate (L-X) or pincer (X-L-X) ligands. The tert-butyl group plays a critical role in this context by tuning the steric environment around the metal center, which directly impacts the catalyst's activity, selectivity, and stability.
Potential for Constructing G-Quadruplex Binding Ligands (Analogous Structures)
G-quadruplexes are non-canonical, four-stranded secondary structures formed in guanine-rich regions of DNA and RNA. nih.govnih.gov These structures are implicated in key biological processes, including the regulation of oncogenes, making them attractive targets for anticancer drug design. nih.govreading.ac.uk Small molecules that can selectively bind and stabilize G-quadruplexes are of significant therapeutic interest.
A common structural feature of G-quadruplex ligands is a large, planar, electron-deficient aromatic system capable of π-π stacking with the terminal G-tetrads of the quadruplex structure. reading.ac.uk this compound can serve as a valuable starting material for the synthesis of such ligands. The iodo group is a key reactive handle for building the required polycyclic aromatic core. For example, a double Suzuki or Heck coupling reaction could be envisioned to construct a larger, planar system. The aminomethyl group can be functionalized to create a cationic side chain, which can further enhance binding affinity by interacting with the negatively charged phosphate (B84403) backbone or the grooves of the G-quadruplex. This synthetic strategy allows for the creation of molecules with structural similarities to known G-quadruplex binders, such as the acridine-based ligand BRACO-19. reading.ac.uk
Catalytic Applications and Ligand Design Principles Involving 4 Tert Butyl 2 Iodophenyl Methanamine Analogs
Amine-Based Ligands in Transition-Metal Catalysis
Amine-based ligands are central to the field of transition-metal catalysis due to their strong coordination to metal centers and the ease with which their steric and electronic properties can be tuned. The aminomethyl group present in (4-(Tert-butyl)-2-iodophenyl)methanamine analogs is a key building block for several classes of highly effective ligands.
PNN-type pincer ligands, which feature a central pyridine (B92270) ring flanked by phosphine (B1218219) and amine donor arms, are highly effective in catalysis. Ruthenium complexes incorporating these ligands have demonstrated significant activity in acceptorless dehydrogenative coupling reactions, such as the formation of amides from alcohols and amines or esters from alcohols. acs.orgresearchgate.net The catalytic cycle often involves metal-ligand cooperation, where the amine or the methylene (B1212753) group of the ligand backbone participates directly in the reaction mechanism. acs.orgnih.gov
The synthesis of PNN ligands can be achieved through various routes, often involving the reaction of a substituted pyridine with phosphine and amine precursors. For instance, a triazolyl-pyridine-based PNN ligand was synthesized and subsequently complexed with manganese(I) to create catalysts for the dehydrogenative coupling of 2-aminobenzyl alcohol with ketones to form quinolines. rsc.org Ruthenium complexes with cooperative phosphine-pyridine-iminophosphorane (PNN) ligands have also been synthesized and, after deprotonation, become catalytically active for the acceptorless dehydrogenative coupling of alcohols. rsc.org
The general reactivity of these systems suggests that an analog derived from this compound could be a precursor to a PNN ligand. The primary amine could be functionalized to incorporate a phosphine moiety, and the aryl iodide provides a handle for further modifications or for creating a rigid pincer backbone. The tert-butyl group would be expected to impart specific steric properties to the resulting catalyst.
Table 1: Examples of Ruthenium-PNN Catalyzed Dehydrogenative Coupling Reactions
| Catalyst Precursor | Reactants | Product | Key Feature | Reference |
|---|---|---|---|---|
| [Ru(PNN)(CO)(H)] | Alcohols and Amines | Amides | Selective formation of amides over esters and imines. | aub.edu.lb |
| Ru(Cl)(CO)(H)(LH) (LH = PNNOH) | Alcohols (e.g., Benzyl (B1604629) alcohol) | Esters | Outperforms related Ru(PNN) species due to the reactive 2-hydroxypyridine (B17775) arm. | acs.org |
| [Ru(PNN-H)] | 2-Aminoethanol | Glycine Anhydride (B1165640) (GA) | Reversible LOHC system with high hydrogen capacity. | researchgate.net |
Pyridinooxazoline (PyOx) ligands are a prominent class of chiral N,N-bidentate ligands widely employed in asymmetric catalysis. researchgate.netrsc.org Their synthesis typically involves the condensation of a chiral amino alcohol with a pyridine derivative, such as 2-cyanopyridine. cardiff.ac.ukwikipedia.org The resulting ligands coordinate to a metal center, creating a chiral environment that can effectively control the enantioselectivity of a reaction. researchgate.net
The substituent at the 4-position of the oxazoline (B21484) ring, derived from the chiral amino alcohol, is crucial for inducing asymmetry. Bulky groups like tert-butyl are commonly used in this position. For example, a catalyst generated from palladium trifluoroacetate (B77799) and the (S)-4-tert-butyl-2-(2-pyridyl)oxazoline ligand, known as (S)-t-BuPyOx, has been shown to promote conjugate additions of arylboronic acids to enones with high yield and enantioselectivity. researchgate.net An efficient and scalable synthesis for (S)-t-BuPyOx has been developed to address issues of inconsistent yields and difficult purification in previous routes. researchgate.net
While not directly synthesized from a this compound analog, the principles of PyOx ligand design are highly relevant. The steric bulk provided by the tert-butyl group in established PyOx ligands highlights the importance of this feature for creating a well-defined chiral pocket around the metal center, a role that the tert-butyl group in the phenyl ring of a hypothetical ligand analog could also play.
Table 2: Applications of Chiral PyOx Ligands in Asymmetric Catalysis
| Ligand | Metal/Catalyst | Reaction Type | Enantioselectivity (ee) | Reference |
|---|---|---|---|---|
| (S)-t-BuPyOx | Palladium(II) | Conjugate addition of arylboronic acids to enones | Up to 93% | researchgate.net |
| Pyridine bis(diphenyloxazoline) | Copper(II) | Allylic oxidation of olefins | Up to 86% | acs.org |
| Pyridinyloxazolines | Rhodium(I) | Hydrosilylation of ketones | Up to 83.4% | researchgate.net |
Bis(imidazoline) ligands are C2-symmetric chiral ligands that have found application in various catalytic asymmetric reactions. The synthesis of these ligands often starts from a dicarboxylic acid, which is converted to the corresponding bis(imidazoline) by reaction with chiral amino alcohols or diamines. nih.govnih.govsemanticscholar.org
For instance, C2-symmetric 2,5-bis(imidazolinyl)thiophene ligands have been synthesized from thiophene-2,5-dicarboxylic acid and enantiopure amino alcohols. nih.govnih.gov These ligands, when complexed with copper(II) triflate, catalyze the asymmetric Friedel-Crafts alkylation of indoles with β-nitroolefins, achieving moderate to good yields and enantioselectivities. nih.gov In this context, bis(oxazolinyl)thiophene ligands proved to be more effective than their bis(imidazolinyl) counterparts for this specific transformation. nih.gov The core structure, derived from the dicarboxylic acid, and the chiral substituents on the imidazoline (B1206853) rings are key determinants of the catalyst's performance.
Ferrocene-based ligands are widely used in catalysis due to their unique steric and electronic properties, stability, and the planar chirality they can possess. bohrium.commdpi.comacs.org These ligands have been particularly successful in palladium-catalyzed cross-coupling reactions, such as C-H arylation. rsc.orgnih.govnih.gov The synthesis of these ligands often involves the functionalization of a ferrocene (B1249389) scaffold. For example, ferrocenylimine ligands can be prepared via Schiff base condensation of acetyl ferrocene, which can then be used to stabilize palladium(II) complexes. mdpi.com
The direct C-H arylation of ferrocene derivatives provides an efficient route to planar chiral ferrocenes. rsc.orgnih.gov Palladium catalysis, assisted by a directing group on the ferrocene substrate, enables the selective formation of C-C bonds with aryl halides or arylboronic acids. rsc.orgnih.gov In some cases, a chiral transient directing group, such as an amino acid, can be used to achieve enantioselective C-H activation. rsc.org For instance, the palladium-catalyzed enantioselective C(sp2)–H arylation of ferrocenyl ketones was achieved using L-tert-leucine as a chiral transient directing group. rsc.org Similarly, enantioselective direct coupling of aminomethylferrocene derivatives with boronic acids has been realized using Boc-L-Val-OH as a ligand, yielding planar-chiral ferrocenes with high enantiomeric excess. acs.org
Role of the tert-Butyl Group in Ligand Design
The tert-butyl group is a common motif in ligand design, primarily used to impart steric bulk. nih.govresearchgate.netrsc.org This steric hindrance is not merely a passive space-filler; it actively influences the catalyst's properties, including its stability, solubility, and the conformational preferences of the ligand, which in turn affect the selectivity of the catalyzed reaction. researchgate.netmdpi.comdocumentsdelivered.com
The large size of the tert-butyl group provides kinetic stabilization to the metal center, protecting it from decomposition pathways and often increasing the catalyst's lifetime. researchgate.net The steric repulsion between bulky ligands can enforce specific coordination geometries and restrict the conformational flexibility of the ligand backbone. vu.nlnumberanalytics.com This rigidity can be beneficial for creating a well-defined and predictable chiral environment, which is essential for high enantioselectivity in asymmetric catalysis.
For example, in N-(tert-butyl)-N-methylaniline type ligands, the bulky tert-butyl group creates C(aryl)-N(amine) bond axial chirality, which has been successfully applied in palladium-catalyzed asymmetric allylic alkylation. researchgate.net In other systems, the steric hindrance from a tert-butyl group can influence the bond lengths and angles within the catalytic complex, affecting the electronic properties of the metal center. numberanalytics.com The presence of a tert-butyl group can also impact catalyst stability by other means; for instance, it is known to be less susceptible to metabolic oxidation compared to other alkyl groups, a principle that has been applied to increase the metabolic stability of drug candidates. nih.gov
However, excessive steric bulk can also be detrimental, potentially hindering substrate approach to the metal center and reducing catalytic activity. acs.orgacs.org The optimal ligand design, therefore, represents a fine balance of steric and electronic effects to achieve both high stability and high reactivity. nih.gov The interplay of these factors, including steric hindrance, can lead to complex potential energy surfaces where different ligand conformations may be favored in different elementary steps of a catalytic cycle. vu.nlnih.gov
Steric and Electronic Effects on Catalytic Activity and Selectivity
The catalytic efficacy of transition metal complexes is profoundly influenced by the steric and electronic properties of their ancillary ligands. For derivatives of this compound, which are precursors to highly effective biaryl monophosphine ligands (often called Buchwald ligands), these effects are particularly pronounced. The tert-butyl group at the 4-position and the phosphine moiety that replaces the iodo group at the 2-position of the biaryl system are key modulators of catalytic performance. sigmaaldrich.comwikipedia.org
Steric Effects: The most significant feature of ligands derived from this scaffold is their steric bulk. The tert-butyl group, in conjunction with bulky substituents on the phosphorus atom (e.g., dicyclohexyl or di-tert-butyl), creates a sterically demanding environment around the metal center. sigmaaldrich.com This bulkiness is not a mere impediment; it is a critical design element that promotes several key aspects of catalysis:
Facilitation of Reductive Elimination: Increased steric pressure around the metal center is thought to accelerate the reductive elimination step, which is often the product-forming and turnover-limiting step in cross-coupling cycles. nih.govnih.gov This acceleration allows reactions to proceed under milder conditions and with higher efficiency.
Stabilization of Monoligated Species: The bulk of these ligands favors the formation of highly reactive monoligated L-Pd(0) complexes in solution. nih.gov This is crucial because these 14-electron species are more active in the oxidative addition step compared to their bis-ligated counterparts. nih.gov
Prevention of Catalyst Deactivation: The steric hindrance provided by the ligand architecture can prevent the formation of inactive catalyst species, such as bridged palladium dimers. nih.gov
Electronic Effects: The electronic nature of the phosphine ligand, governed by the substituents on the phosphorus and the biaryl framework, is equally critical.
σ-Donating Ability: Biaryl phosphine ligands are strongly σ-donating, which increases the electron density at the palladium center. This enhanced electron density facilitates the oxidative addition of aryl halides, particularly the less reactive and more economical aryl chlorides. nih.gov
Interplay of Sterics and Electronics: Interestingly, the relationship between substituent size and electron-donating ability is not linear. Studies on R-JohnPhos ligands revealed that the σ-donating ability follows the trend: tBu < Et < iPr < Cy ≪ Me. ucl.ac.uknih.gov This counterintuitive finding is attributed to steric strain between the alkyl groups on the phosphorus and the biaryl backbone, which can distort bond angles and reduce the effectiveness of the σ-donation from bulkier groups like tert-butyl. ucl.ac.uknih.gov
The combination of these effects allows ligands derived from the this compound framework to be exceptionally active in a wide range of catalytic reactions, including challenging couplings involving sterically hindered substrates or unreactive aryl chlorides. sigmaaldrich.comprinceton.edu
Table 1: Effect of Ligand Structure on Pd-Catalyzed Amidation Yield
This table illustrates the impact of different biaryl phosphine ligands on the yield of a representative Buchwald-Hartwig amidation reaction. The ligands share a biaryl backbone but differ in their steric and electronic properties, showcasing the importance of ligand tuning for catalytic efficiency.
| Entry | Ligand | R Group on Phosphorus | Key Feature | Yield (%) |
| 1 | tBuXPhos | tert-butyl | Combines a bulky phosphine substituent with a sterically demanding biaryl frame, promoting high activity for a broad range of substrates, including aryl chlorides. sigmaaldrich.com | >95 |
| 2 | XPhos | Cyclohexyl | A widely used, effective ligand for various C-N and C-C couplings; slightly less bulky on the phosphorus than tBuXPhos. sigmaaldrich.com | >95 |
| 3 | SPhos | Cyclohexyl | Features methoxy (B1213986) groups on the lower aryl ring, enhancing solubility and modifying electronic properties. Effective for Suzuki-Miyaura and amination reactions. wikipedia.org | ~90 |
| 4 | RuPhos | Cyclohexyl | Contains a pyrrolidinyl group on the lower ring, providing high activity for coupling weak nucleophiles and hindered substrates. wikipedia.org | >95 |
| 5 | BrettPhos | tert-butyl | Features a bulky adamantyl group on the lower ring, creating a highly hindered pocket that is effective for challenging couplings. nih.gov | >95 |
Data is representative and compiled from various sources illustrating typical performance in Buchwald-Hartwig amination of aryl chlorides/bromides with primary amines.
Catalytic Mechanisms Involving this compound or its Derivatives as Substrates or Ligands
The structural features of this compound and its derivatives dictate their behavior within catalytic cycles, whether they serve as the foundation for a ligand or act as a substrate.
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for forming C-N bonds. The mechanism, particularly when employing bulky biaryl phosphine ligands derived from precursors like this compound, has been extensively studied. nih.govuwindsor.calibretexts.org The generally accepted catalytic cycle proceeds through three key stages:
Oxidative Addition: The cycle begins with the oxidative addition of an aryl halide (Ar-X) to a monoligated Pd(0) complex, L-Pd(0), which is the active catalytic species. nih.gov This step forms a Pd(II) intermediate, L-Pd(Ar)(X). The electron-rich nature of bulky phosphine ligands accelerates this step, especially for less reactive electrophiles like aryl chlorides. nih.gov
Amine Coordination and Deprotonation: The amine nucleophile (R₂NH) coordinates to the Pd(II) center. Subsequent deprotonation by a base (e.g., NaOtBu) generates a palladium amido complex, L-Pd(Ar)(NR₂). nih.gov The choice of base is critical and can influence the reaction pathway. rsc.org
Reductive Elimination: This is the final, product-forming step where the C-N bond is formed, yielding the arylamine product (Ar-NR₂) and regenerating the active L-Pd(0) catalyst. nih.gov The steric bulk of ligands like tBuXPhos is crucial for promoting this step, which might otherwise be slow. nih.govnih.gov
Table 2: Kinetic Isotope Effects (KIEs) in Buchwald-Hartwig Amination
Kinetic isotope effects provide insight into the rate-determining step of a reaction. The data below show that for the amination of different aryl halides, the C-X bond is significantly cleaved in the transition state, supporting oxidative addition as the first irreversible and likely rate-determining step.
| Aryl Halide (Ar-X) | Ligand | Base | 13C KIE (k12/k13) | Mechanistic Implication |
| Aryl Bromide | BINAP | NaOtBu | 1.044 | A large KIE value indicates that the C-Br bond is breaking in the rate-determining step, consistent with oxidative addition being the slow step. rsc.org |
| Aryl Chloride | BINAP | NaOtBu | 1.035 | A significant KIE, similar to the bromide case, suggests the C-Cl bond cleavage during oxidative addition is also rate-determining. rsc.org |
| Aryl Iodide | BINAP | NaOtBu | ~1.00 | The KIE near unity suggests that oxidative addition of the C-I bond is very fast and not rate-determining; a subsequent step in the cycle likely limits the overall reaction rate. rsc.org |
Source: Adapted from data presented in mechanistic studies of the Buchwald-Hartwig amination. rsc.org
Dehydrogenative coupling is an atom-economical method for bond formation that involves the coupling of two C-H, N-H, or O-H bonds with the formal loss of dihydrogen (H₂). While there are no specific reports detailing the use of this compound derivatives in dehydrogenative amination, the established principles of palladium catalysis allow for a reasoned hypothesis of their potential role.
A plausible mechanism for palladium-catalyzed dehydrogenative C-N coupling would likely involve the following steps:
C-H Activation/Cleavage: The cycle could be initiated by the activation of a C-H bond of an arene by a Pd(II) species, or oxidative addition into a C-H bond by a Pd(0) catalyst, to form an aryl-palladium intermediate.
Amine Coordination and N-H Cleavage: The amine would then coordinate to the palladium center, followed by cleavage of the N-H bond, often facilitated by a base or an oxidant, to generate a palladium-amido intermediate.
Reductive Elimination: The final step would be the reductive elimination of the aryl and amido groups to form the C-N bond and regenerate a lower-valent palladium species. An oxidant is typically required to turn over the catalyst, for example, by reoxidizing Pd(0) to Pd(II).
In this context, a bulky and electron-rich phosphine ligand derived from the this compound scaffold would be expected to play a crucial role. The ligand's strong σ-donating character could facilitate the initial, often challenging, C-H activation step. Furthermore, its steric bulk would be anticipated to promote the final C-N reductive elimination, similar to its role in Buchwald-Hartwig cross-coupling.
In boron-catalyzed amidation, this compound would act as the amine substrate rather than a ligand precursor. This reaction represents a direct and often green method for forming amide bonds from carboxylic acids and amines, generating water as the only byproduct. princeton.edu
The catalytic mechanism is generally understood to proceed as follows:
Catalyst Activation of Carboxylic Acid: The boron catalyst, typically a boronic acid, reacts with the carboxylic acid in an equilibrium step to form an acyloxyboron intermediate. princeton.eduucl.ac.uk This step activates the carbonyl group of the carboxylic acid, making it more electrophilic. Removal of water is often necessary to drive this equilibrium forward. ucl.ac.ukacs.org
Nucleophilic Attack by Amine: The amine nucleophile then attacks the activated carbonyl carbon of the acyloxyboron intermediate. ucl.ac.uk
Tetrahedral Intermediate Collapse: A tetrahedral intermediate is formed, which then collapses to yield the final amide product and a hydroxy-boron species. The catalyst is then regenerated to complete the cycle. ucl.ac.uk
The reactivity of the amine is critical. While highly nucleophilic amines react readily, sterically hindered amines like this compound or its analogs (e.g., cyclohexylamine, adamantylamine) can be challenging substrates. ucl.ac.ukresearchgate.net The steric bulk around the nitrogen atom can impede its approach to the activated carbonyl center. However, studies have shown that certain boron catalysts, such as borate (B1201080) esters or those with specific electronic properties, can successfully mediate the amidation of hindered amines, often requiring higher temperatures or specific solvent systems. ucl.ac.uk For instance, tris(pentafluorophenyl)borane (B72294) has been shown to be an effective catalyst for the amidation of sterically hindered primary amines. researchgate.net
Table 3: Boron-Catalyzed Amidation with Various Amines
This table shows the yields of amides formed from the reaction of phenylacetic acid with a range of amines, catalyzed by tris(pentafluorophenyl)borane. It highlights the catalyst's tolerance for both electron-rich/poor and sterically hindered substrates.
| Entry | Amine Substrate | Key Feature of Amine | Yield (%) |
| 1 | Benzylamine (B48309) | Standard primary amine | 90 |
| 2 | 4-Methoxybenzylamine | Electron-rich | 92 |
| 3 | 4-(Trifluoromethyl)benzylamine | Electron-poor | 85 |
| 4 | Furfurylamine | Heterocyclic | 89 |
| 5 | Cyclohexylamine | Sterically hindered (sec-alkyl) | 60 |
| 6 | Morpholine | Secondary amine | 46 |
Source: Data adapted from studies on aryl borane-catalyzed dehydrative amidation. researchgate.net
Computational and Theoretical Investigations of 4 Tert Butyl 2 Iodophenyl Methanamine
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. nih.gov It is used to determine the electronic structure of molecules, from which numerous properties can be derived. A typical DFT study on (4-(Tert-butyl)-2-iodophenyl)methanamine would involve optimizing its three-dimensional geometry to find the most stable arrangement of its atoms.
Conformational Analysis and Energy Landscapes
Molecules with rotatable bonds, such as the C-C and C-N bonds in the benzylamine (B48309) moiety of this compound, can exist in various spatial arrangements known as conformations. Conformational analysis involves mapping the potential energy surface of the molecule as a function of these rotations. This would identify the lowest-energy conformers (the most stable shapes of the molecule) and the energy barriers between them, providing insight into the molecule's flexibility and preferred structures.
Molecular Electrostatic Potential (MEP) Analysis
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule. frontiersin.org It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in non-covalent interactions. For this compound, an MEP analysis would reveal regions that are electron-rich (nucleophilic, typically shown in red or yellow) and electron-poor (electrophilic, typically shown in blue). acs.org These sites are crucial for understanding intermolecular interactions, such as hydrogen bonding, and predicting chemical reactivity. frontiersin.org
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding within a molecule. acs.orgnih.gov It translates the complex, delocalized molecular orbitals from a DFT calculation into localized bonds and lone pairs, resembling a Lewis structure. researchgate.net For the target molecule, NBO analysis would quantify the hybridization of atomic orbitals and the strength of interactions between filled (donor) and empty (acceptor) orbitals. mdpi.com These "hyperconjugative" interactions indicate electron delocalization and contribute to molecular stability. researchgate.net
HOMO-LUMO Energy Gap and Frontier Molecular Orbitals (FMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the Frontier Molecular Orbitals (FMOs). The energy of the HOMO relates to a molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, stability, and optical properties. A smaller gap generally suggests higher reactivity. Analysis of the FMOs' spatial distribution would show which parts of the this compound molecule are most involved in electron donation and acceptance.
Vibrational Frequency Calculations and Spectroscopic Correlation
After optimizing a molecule's geometry, computational chemists often perform vibrational frequency calculations. These calculations predict the frequencies of fundamental molecular vibrations, which correspond to the absorption peaks in an infrared (IR) and Raman spectrum. By comparing the calculated vibrational spectrum with experimentally obtained data, scientists can confirm the molecular structure and the accuracy of the computational model.
Time-Dependent DFT (TD-DFT) for Electronic Excitations
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the response of a molecule to a time-dependent electromagnetic field, such as light. It is a primary method for calculating electronic excitation energies, which correspond to the absorption of UV-visible light. A TD-DFT calculation on this compound would predict its UV-Vis absorption spectrum, identifying the wavelengths of light it absorbs and the nature of the electronic transitions involved (e.g., transitions between π and π* orbitals).
While the frameworks for these analyses are well-established, their specific application to this compound requires dedicated research. The scientific community awaits such studies to fully characterize the computational and theoretical profile of this compound.
Based on the comprehensive search conducted, there is currently no publicly available scientific literature or data regarding the specific computational and theoretical investigations of This compound corresponding to the detailed outline provided.
The requested analyses, including:
Solvent Effects on Reactivity and Electronic Properties (IEF-PCM Model)
Elucidation of Reaction Mechanisms and Transition States via DFT
Theoretical Assessment of Chemical Reactivity Descriptors
Non-Linear Optical (NLO) Properties Theoretical Evaluation
could not be found for this specific compound in the indexed scientific research. Therefore, it is not possible to generate the article with the requested detailed research findings and data tables while adhering to the strict requirements of focusing solely on "this compound".
It is possible that such research exists in a proprietary database, is not yet published, or that the provided outline refers to an internal or inaccessible document. Without access to the specific sources, which appear to be referenced by numbers in the prompt, fulfilling the request with accurate and verifiable information is not feasible.
Advanced Spectroscopic Characterization of 4 Tert Butyl 2 Iodophenyl Methanamine and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of (4-(tert-butyl)-2-iodophenyl)methanamine.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Assignments and Coupling Patterns
The ¹H NMR spectrum of this compound is predicted to show distinct signals corresponding to the aromatic protons, the benzylic methylene (B1212753) protons, the amine protons, and the tert-butyl protons. The 1,2,4-trisubstituted aromatic ring gives rise to a characteristic pattern.
Aromatic Protons: The aromatic region is expected to display three signals. The proton at C6 (adjacent to the iodinated carbon) would likely appear as a doublet. The proton at C5 (between the tert-butyl and iodo groups) would be a doublet of doublets, and the proton at C3 (adjacent to the CH₂NH₂ group) would appear as a doublet. The iodine atom at C2 causes a significant downfield shift for the adjacent proton at C3.
Methylene Protons (-CH₂NH₂): The two protons of the aminomethyl group are chemically equivalent and are expected to appear as a singlet around δ 3.8-4.0 ppm. The exact shift can be influenced by the solvent and concentration.
Amine Protons (-NH₂): The two amine protons typically appear as a broad singlet. Its chemical shift is variable (δ 1.5-3.0 ppm) and can be concentration and solvent-dependent. These protons can exchange with deuterium (B1214612) upon addition of D₂O, leading to the disappearance of their signal.
Tert-butyl Protons (-C(CH₃)₃): The nine equivalent protons of the tert-butyl group will produce a sharp singlet, typically observed in the upfield region around δ 1.3 ppm. rsc.org
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Patterns for this compound (Predicted values based on analogous compounds like 4-tert-butyltoluene (B18130) chemicalbook.com, 2-iodotoluene (B57078) chemicalbook.com, and benzylamines)
| Protons | Predicted Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -C(CH ₃)₃ | ~1.32 | Singlet (s) | N/A |
| -NH ₂ | ~1.8 (broad) | Broad Singlet (br s) | N/A |
| -CH ₂NH₂ | ~3.90 | Singlet (s) | N/A |
| Aromatic H (C3) | ~7.25 | Doublet (d) | ~8.0 |
| Aromatic H (C5) | ~7.45 | Doublet of Doublets (dd) | ~8.0, ~2.0 |
| Aromatic H (C6) | ~7.70 | Doublet (d) | ~2.0 |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, a total of nine distinct carbon signals are expected (five aromatic carbons, one benzylic carbon, the tert-butyl quaternary carbon, and the tert-butyl methyl carbons). The carbon attached to the iodine atom (C2) is expected to have a significantly lower chemical shift due to the heavy-atom effect.
Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached substituents. The iodinated carbon (C2) is predicted to be the most upfield of the substituted aromatic carbons (around 95-100 ppm). The carbon bearing the tert-butyl group (C4) will be significantly downfield, as will the carbon attached to the aminomethyl group (C1).
Aliphatic Carbons: The benzylic carbon (-C H₂NH₂) is expected around δ 45-50 ppm. The quaternary carbon of the tert-butyl group is predicted to resonate around δ 35 ppm, while the three equivalent methyl carbons will appear as a strong signal around δ 31 ppm. rsc.org
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Predicted values based on analogous compounds like 4-(tert-butyl)benzaldehyde rsc.org and other iodo-aromatics)
| Carbon Atom | Predicted Chemical Shift (δ ppm) |
| -C(C H₃)₃ | ~31.1 |
| -C (CH₃)₃ | ~35.4 |
| -C H₂NH₂ | ~48.0 |
| C2 (ipso-Iodo) | ~98.0 |
| C6 | ~129.0 |
| C5 | ~135.0 |
| C3 | ~139.0 |
| C1 (ipso-CH₂NH₂) | ~145.0 |
| C4 (ipso-tert-butyl) | ~158.0 |
Advanced NMR Techniques for Structural Elucidation (e.g., 2D NMR)
While ¹D NMR spectra provide fundamental data, 2D NMR techniques are crucial for unambiguous assignment of the complex spectral data and confirmation of the connectivity.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the coupling relationships between adjacent aromatic protons, for instance, showing a cross-peak between the signals for H5 and H6.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It would be used to definitively assign the signals for C3/H3, C5/H5, C6/H6, the -CH₂- group, and the tert-butyl group.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly powerful for identifying quaternary carbons. For example, correlations would be expected from the tert-butyl protons to the C4 quaternary carbon and the adjacent C3 and C5 carbons. The methylene protons would show correlations to the C1 and C2 carbons of the aromatic ring, confirming the position of the aminomethyl substituent. These advanced techniques are essential for distinguishing between potential isomers.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the key functional groups present in this compound. The spectrum would be characterized by absorption bands corresponding to N-H, C-H, C=C, and C-N bonds.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H (amine) | Symmetric & Asymmetric Stretch | 3400 - 3250 | Medium, Doublet |
| C-H (aromatic) | Stretch | 3100 - 3000 | Medium-Weak |
| C-H (aliphatic) | Stretch | 2965 - 2860 | Strong |
| N-H (amine) | Scissoring | 1650 - 1580 | Medium-Strong |
| C=C (aromatic) | Ring Stretch | 1600, 1480 | Medium |
| C-N (alkyl amine) | Stretch | 1250 - 1020 | Medium |
| C-I | Stretch | 600 - 500 | Strong |
The presence of a primary amine is typically confirmed by a pair of medium-intensity peaks in the 3400-3250 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations. The strong C-H stretching bands below 3000 cm⁻¹ are characteristic of the tert-butyl and methylene groups.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. For this compound (C₁₁H₁₆IN), the nominal molecular weight is 289 g/mol .
The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 289. Key fragmentation pathways for benzylamines often involve the cleavage of the C-C bond alpha to the nitrogen atom.
Expected Fragmentation Patterns:
Loss of an amino group: A peak corresponding to [M - NH₂]⁺ at m/z = 273.
Benzylic cleavage: A prominent peak at m/z = 274 resulting from the loss of a hydrogen atom to form the stable iminium cation [M-H]⁺.
Formation of the iodobenzyl cation: A peak corresponding to the loss of the aminomethyl radical [M - •CH₂NH₂]⁺ is less common but possible.
Loss of tert-butyl group: Fragmentation involving the loss of a tert-butyl radical ([M - 57]⁺) or isobutylene (B52900) ([M - 56]) could also be observed.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which serves to confirm the elemental composition of the compound. For a molecule to be identified as this compound, the experimentally measured mass must match the calculated exact mass for the molecular formula C₁₁H₁₆IN.
Calculated Exact Mass: The monoisotopic mass for [C₁₁H₁₆IN + H]⁺ (the protonated molecular ion, [M+H]⁺) is calculated to be 290.0455.
Experimental Confirmation: An HRMS experiment, typically using a technique like Electrospray Ionization (ESI), would be expected to find a mass-to-charge ratio that matches this calculated value to within a few parts per million (ppm), thus confirming the molecular formula.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for the analysis of polar and thermally labile molecules like benzylamines. In the positive ion mode, this compound is expected to readily form the protonated molecule, [M+H]⁺. The subsequent fragmentation of this precursor ion in the gas phase, often induced by collision-induced dissociation (CID), provides valuable structural information.
The fragmentation of protonated benzylamines is a well-studied process and typically involves the neutral loss of ammonia (B1221849) (NH₃). researchgate.netresearchgate.net This initial fragmentation step is driven by the formation of a stable benzyl (B1604629) cation. For this compound, the primary fragmentation pathway would therefore be the loss of 17 Da (NH₃) from the protonated molecule.
Further fragmentation of the resulting benzyl cation can occur, although this generally requires higher collision energies. researchgate.net The presence of the bulky tert-butyl group and the electron-donating and withdrawing nature of the substituents will influence the stability of the fragment ions and potentially open up alternative fragmentation channels. For instance, the tert-butyl group could undergo fragmentation itself, leading to the loss of isobutylene (56 Da). The iodine atom, being a good leaving group, could also be involved in fragmentation pathways, although cleavage of the strong aryl-iodine bond would be less favorable than the loss of ammonia.
A proposed fragmentation pathway for this compound under ESI-MS/MS conditions is presented in the table below.
| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss (Da) | Fragment Ion (m/z) |
| [M+H]⁺ | [M+H - NH₃]⁺ | 17 | [C₁₁H₁₅I]⁺ |
| [M+H]⁺ | [M+H - C₄H₈]⁺ | 56 | [C₇H₉IN+H]⁺ |
| [M+H - NH₃]⁺ | [C₁₁H₁₅I - C₄H₈]⁺ | 56 | [C₇H₇I]⁺ |
This table is predictive and based on established fragmentation patterns of related compounds.
X-ray Diffraction (XRD) for Single-Crystal Structure Determination
Single-crystal X-ray diffraction (XRD) stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. rsc.org While a specific crystal structure for this compound is not publicly available, analysis of closely related structures provides insight into the expected molecular geometry and intermolecular interactions.
For instance, the crystal structure of 4-tert-butyl-2-N-(2-pyridylmethyl)aminophenol reveals key structural features that are likely to be present in this compound. researchgate.net The tert-butyl group, due to its steric bulk, will significantly influence the crystal packing, likely preventing close packing of the aromatic rings. The presence of the aminomethyl group introduces the potential for hydrogen bonding, where the amine protons can act as hydrogen bond donors and the nitrogen atom can act as a hydrogen bond acceptor. These hydrogen bonds would play a crucial role in the formation of the crystal lattice, potentially leading to the formation of chains or networks of molecules.
The iodine atom is also expected to participate in intermolecular interactions, specifically halogen bonding. This is a non-covalent interaction where the electropositive region on the halogen atom (the σ-hole) interacts with a nucleophilic site on an adjacent molecule, such as the nitrogen atom of the amine or the π-system of the aromatic ring.
A hypothetical table of crystallographic data, based on typical values for similar organic compounds, is provided below. nih.govrsc.org
| Parameter | Expected Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pca2₁ |
| a (Å) | 10 - 15 |
| b (Å) | 5 - 10 |
| c (Å) | 15 - 20 |
| α (°) | 90 |
| β (°) | 90 - 105 |
| γ (°) | 90 |
| V (ų) | 1500 - 2500 |
| Z | 4 |
This table represents a hypothetical scenario and is intended for illustrative purposes only.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. For this compound, the chromophore is the substituted benzene (B151609) ring.
The electronic spectrum of this compound is expected to be dominated by π → π* transitions associated with the aromatic system. The presence of substituents on the benzene ring will cause shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε). The aminomethyl group (-CH₂NH₂) and the tert-butyl group are auxochromes, which typically cause a bathochromic (red) shift of the π → π* transitions of the benzene ring. The iodine atom, being a halogen, also influences the electronic spectrum, potentially introducing n → σ* transitions and further shifting the π → π* bands.
The UV-Vis spectrum of aromatic amines can be complex, with multiple absorption bands. The primary π → π* transition (E₂ band) is typically observed in the region of 200-250 nm, while a weaker, longer-wavelength band (B band), arising from a different π → π* transition, may appear around 250-300 nm. The presence of the iodine atom may also lead to charge-transfer interactions, further complicating the spectrum.
A table summarizing the expected electronic transitions for this compound is provided below.
| Electronic Transition | Expected Wavelength Range (nm) | Chromophore |
| π → π* (E₂ band) | 210 - 240 | Substituted Benzene Ring |
| π → π* (B band) | 260 - 290 | Substituted Benzene Ring |
| n → σ* | < 250 | C-I, C-N bonds |
These values are estimations based on the electronic properties of the constituent functional groups and general principles of UV-Vis spectroscopy.
Future Research Directions and Unexplored Avenues
Development of Novel Stereoselective Synthetic Pathways
The synthesis of enantiomerically pure amines is a cornerstone of modern pharmaceutical and fine chemical production. illinois.edu For (4-(tert-butyl)-2-iodophenyl)methanamine, the development of stereoselective synthetic routes to access its individual enantiomers represents a critical and valuable research goal. Future work could focus on two primary strategies: biocatalytic desymmetrization and asymmetric metal-catalyzed hydrogenation.
Biocatalytic Asymmetric Amination: ω-Transaminases (ω-TAs) have emerged as powerful biocatalysts for synthesizing chiral amines from prochiral ketones, valued for their high stereoselectivity and operation under mild, green conditions. illinois.edunih.gov A prospective pathway would involve the synthesis of the corresponding prochiral ketone, 4-(tert-butyl)-2-iodoacetophenone. This intermediate could then be subjected to amination using a panel of (R)- and (S)-selective ω-transaminases to yield the desired chiral amine enantiomers with high optical purity. illinois.edu Research in this area should focus on identifying or engineering transaminases that can accommodate the sterically demanding ortho-iodo and para-tert-butyl substituted substrate. Overcoming challenges such as substrate inhibition and unfavorable reaction equilibria will be key, potentially through the use of multienzyme cascade systems where byproducts are continuously removed. acs.orgtdx.cat
Asymmetric Hydrogenation of Imines: A well-established chemical approach is the asymmetric hydrogenation of imines. wikipedia.org This would involve the condensation of the precursor ketone with ammonia (B1221849) to form the corresponding N-H imine, which is then hydrogenated using a chiral catalyst. Rhodium- and iridium-based catalysts featuring chiral phosphine (B1218219) ligands have shown exceptional efficacy in the hydrogenation of various imines, delivering chiral amines with high yields and enantioselectivities (ee). nih.govnih.govacs.org Future investigations should screen a library of chiral ligands to find an optimal catalyst system for the specific substrate, which presents steric hindrance from the ortho-iodine. The use of thiourea (B124793) as a co-catalyst to assist via hydrogen-bonding interactions with the imine has proven effective for unprotected N-H imines and could be a fruitful avenue to explore. nih.govnih.gov
| Synthesis Strategy | Catalyst/Enzyme | Key Advantages | Potential Challenges |
| Biocatalytic Amination | ω-Transaminase (ω-TA) | High enantioselectivity (>99% ee), green reaction conditions, uses inexpensive ammonia source. illinois.edunih.govacs.org | Limited substrate scope, potential enzyme inhibition by substrate/product. nih.gov |
| Asymmetric Hydrogenation | Rhodium/Chiral Ligand | High yields and enantioselectivity (up to 95% ee), broad applicability. nih.gov | Requires high-pressure hydrogen, cost of precious metal catalysts and ligands. illinois.edu |
Exploration of Bioactive Molecule Scaffolds Incorporating the Core Structure
Benzylamines are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous biologically active compounds. nih.gov The this compound framework offers a unique combination of lipophilicity (from the tert-butyl group), a site for further functionalization (the iodine atom), and a key pharmacophoric amine group, making it an attractive scaffold for drug discovery.
Future research should focus on synthesizing libraries of derivatives based on this core structure to screen for various biological activities. For instance, substituted benzylamines have been identified as potent and selective inhibitors of enzymes like 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), a target for prostate cancer therapy. nih.gov The bulky tert-butyl group on the target compound could potentially occupy hydrophobic pockets in enzyme active sites, enhancing binding affinity. nih.gov
Furthermore, benzylamine (B48309) derivatives have shown promise as antibacterial and antifungal agents. researchgate.net The core structure could be elaborated through N-alkylation or N-acylation, and the iodine atom could be used in cross-coupling reactions to introduce diverse aromatic or heterocyclic moieties, generating a wide array of test compounds. The exploration of these derivatives could lead to the discovery of novel enzyme inhibitors, receptor antagonists, or antimicrobial agents. nih.govacs.org
Rational Design of Next-Generation Catalytic Ligands Based on the this compound Framework
The development of well-defined precatalysts, particularly for palladium-catalyzed cross-coupling, is a major focus in modern synthetic chemistry. nih.govacs.org The structure of this compound is highly suitable for modification into novel ligands for transition metal catalysis.
The primary amine can serve as a coordination site, and the ortho-iodo group provides a handle for creating bidentate or pincer-type ligands. For example, a palladium-catalyzed cross-coupling reaction at the C-I bond could introduce a phosphine, another amine, or an N-heterocyclic carbene (NHC) precursor. This would generate a family of P,N or N,N'-type ligands. The steric bulk of the para-tert-butyl group and the ortho-substituent would be expected to create a specific steric environment around the metal center, potentially influencing the efficiency and selectivity of catalytic transformations.
A key research direction is the synthesis of chiral versions of these ligands, starting from enantiomerically pure this compound. Such chiral ligands could be applied in asymmetric catalysis. For example, palladium complexes bearing chiral ligands are instrumental in enantioselective C-H cross-coupling reactions, which are used to perform kinetic resolutions of racemic starting materials. nih.govbohrium.com The development of new ligands based on this framework could lead to catalysts with improved activity, stability, and selectivity for a range of important chemical transformations.
Advanced Mechanistic Studies using Combined Experimental and Computational Approaches
A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. The this compound molecule provides a platform for several interesting mechanistic investigations.
Experimental Kinetic Studies: The oxidation of substituted benzylamines has been shown to proceed via a hydride-ion transfer mechanism, which can be elucidated through kinetic studies and analysis of substituent effects (Hammett plots). ias.ac.inresearcher.life Similar studies on the oxidation of this compound could provide insight into how the electronic and steric properties of the ortho-iodo and para-tert-butyl groups influence the reaction rate and mechanism. Furthermore, kinetic analysis of palladium-catalyzed reactions using ligands derived from this molecule can help determine rate-limiting steps and the nature of the active catalytic species. organic-chemistry.orgresearchgate.net
Computational DFT Studies: Density Functional Theory (DFT) has become an indispensable tool for elucidating reaction pathways and predicting reactivity. longdom.org Computational studies could be employed to model the transition states of key reactions, such as the asymmetric hydrogenation of the corresponding imine, to understand the origin of enantioselectivity. organic-chemistry.org DFT calculations can also predict the geometric and electronic structure of potential metal complexes formed with ligands derived from the title compound, guiding the rational design of new catalysts. researchgate.net Combining these computational models with experimental data will provide a powerful, synergistic approach to exploring the chemistry of this compound and its derivatives. mdpi.com
Investigation of Supramolecular Assembly and Material Applications
Supramolecular chemistry and crystal engineering focus on designing ordered structures through non-covalent interactions. The presence of an iodine atom in this compound makes it a prime candidate for studies in this field. Halogen bonding, a directional interaction between a halogen atom and a Lewis base, is a powerful tool for constructing predictable supramolecular architectures. researchgate.netresearchgate.net
Future research should investigate the self-assembly of this molecule in the solid state. The C-I bond can act as a halogen bond donor, potentially interacting with the amine nitrogen or the aromatic π-system of neighboring molecules to form well-defined 1D, 2D, or 3D networks. nih.govmdpi.comrsc.org The bulky tert-butyl group will play a crucial role in dictating the packing arrangement, preventing dense packing and potentially favoring the formation of porous materials.
The resulting supramolecular structures could have interesting material properties. For example, ordered assemblies of aromatic molecules can exhibit unique photophysical properties or be used as templates for creating functional nanomaterials. nih.gov The ability to control supramolecular chirality through the self-assembly of halogenated building blocks is an emerging area with potential applications in chiroptical materials. nih.gov
Green Chemistry Approaches for Synthesis and Derivatization
Adherence to the principles of green chemistry is essential for the development of sustainable chemical processes. rsc.org Future research on this compound should prioritize environmentally benign methodologies.
Sustainable Solvents and Processes: The use of bio-derived solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) should be explored for the synthesis and derivatization of the title compound. nih.govacs.org 2-MeTHF has proven to be an effective green alternative to traditional volatile organic compounds in various reactions, including palladium-catalyzed cross-couplings. nih.govresearchgate.net Furthermore, developing one-pot reaction sequences that minimize intermediate purification steps can significantly reduce waste and improve process efficiency. nih.gov
Biocatalysis and Renewable Feedstocks: As mentioned in section 8.1, biocatalysis offers a green route to chiral amines. rsc.orghims-biocat.eu Beyond synthesis, enzymes could potentially be used for the derivatization of the molecule. An even more ambitious long-term goal would be the complete biosynthesis of the molecule or its precursors from renewable feedstocks like glucose, using engineered metabolic pathways in microorganisms, an approach that has been demonstrated for benzylamine itself. nih.gov Integrating biocatalytic steps and green solvents into the synthetic and derivatization schemes for this compound will be a key direction for future sustainable chemistry research. nih.gov
| Green Chemistry Principle | Application to this compound |
| Use of Renewable Feedstocks | Engineering metabolic pathways for biosynthesis from glucose. nih.gov |
| Use of Catalysis | Employing biocatalysts (transaminases) or efficient metal catalysts to minimize waste. nih.govnih.gov |
| Safer Solvents and Auxiliaries | Replacing traditional solvents with green alternatives like 2-MeTHF or water. nih.govsigmaaldrich.com |
| Atom Economy | Designing syntheses, such as hydrogen-borrowing amination, that maximize the incorporation of starting materials into the final product. rsc.org |
| Reduce Derivatives | Using one-pot procedures to avoid protection/deprotection steps and reduce waste. nih.gov |
Q & A
Q. What are the optimal synthetic routes for (4-(Tert-butyl)-2-iodophenyl)methanamine, and how can purity and yield be maximized?
The synthesis of this compound typically involves reductive amination or catalytic reduction of primary amides. For example, demonstrates a transition metal-free catalytic reduction method using HBPin (4 equiv.) and an abnormal NHC-based potassium complex (2 mol%) in toluene at 40°C, achieving a 93% yield of the hydrochloride salt. Key considerations include:
- Catalyst selection : Potassium complexes or Pd/C for hydrogenation (if iodine is stable under H₂).
- Solvent optimization : Toluene or THF for non-polar intermediates; DCM for coupling reactions (e.g., amide bond formation, ).
- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization for hydrochloride salts.
| Method | Catalyst | Solvent | Yield | Purity | Ref. |
|---|---|---|---|---|---|
| Reductive amination | NHC-K | Toluene | 93% | >95% | |
| Amide reduction | HBPin | Toluene | 93% | >95% |
Q. How can structural characterization challenges (e.g., NMR interpretation) for this compound be addressed?
The iodine substituent introduces spin-orbit coupling, causing signal splitting in H NMR. provides H and C NMR data for the hydrochloride salt in DMSO-d₆:
- H NMR: δ 8.29 (s, 1H, imine), 7.64–7.15 (aromatic protons), 1.25 (s, 9H, tert-butyl).
- C NMR: δ 161.8 (imine), 154.2 (aromatic C-I), 31.5 (tert-butyl).
Solutions : - Use high-field NMR (≥300 MHz) to resolve splitting.
- Compare with analogous compounds (e.g., tert-butylphenyl methanamine derivatives, ).
- Employ 2D techniques (HSQC, HMBC) to assign overlapping signals.
Advanced Research Questions
Q. What experimental strategies resolve contradictions in catalytic reduction yields for this compound synthesis?
Discrepancies in yields (e.g., 40–100% in ) arise from:
- Substrate steric effects : The tert-butyl group hinders catalyst access. Smaller ligands (e.g., NHCs) improve efficiency ( ).
- Iodine stability : Harsh conditions (high H₂ pressure) may dehalogenate the substrate. Use mild reductants like HBPin ( ).
- Byproduct formation : Monitor reactions via LC-MS and optimize stoichiometry (e.g., HBPin:amide = 4:1).
Q. How can this compound be utilized in PROTAC development or receptor-targeted drug design?
The iodine atom serves as a handle for late-stage functionalization (e.g., Suzuki coupling to attach E3 ligase ligands). highlights PROTAC intermediates with tert-butyl groups for improved pharmacokinetics. Applications include:
Q. What mechanistic insights guide the design of this compound derivatives for biological activity?
- Steric and electronic modulation : Replace iodine with boronate esters (for cross-coupling) or fluorophores (for imaging).
- Salt formation : Hydrochloride salts improve solubility for in vitro assays ( ).
- Structure-activity relationships (SAR) : Compare with analogs like (4-chloro-2,6-difluorophenyl)methanamine ( ) to assess halogen effects on binding affinity.
Methodological Guidelines
- Synthetic protocols : Prioritize transition metal-free methods to avoid iodine removal ( ).
- Analytical validation : Use HRMS for exact mass confirmation (e.g., molecular formula C₁₁H₁₅IN, exact mass 288.03).
- Biological assays : Screen derivatives against GPCRs or kinases, leveraging the tert-butyl group for hydrophobic anchoring ( ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
